Fumaramic acid

Overview

Description

Synthesis Analysis

Fumaramic acid is naturally occurring but it can also be produced through certain methods . The original method involved using bacteria to produce fumaric acid . This was later replaced with petrochemical production and sugar fermentation . Petrochemical production involves the use of hydrocarbons to synthesize the same chemical . Using sugar fermentation, fumaric acid is synthesized from furfural (an organic compound from processed corn) plus chlorate in the presence of a vanadium-based catalyst .Molecular Structure Analysis

This compound is an unsaturated dicarboxylic acid and its molecular structure comprises a conjugated system of double bonds . The IUPAC name for fumaric acid is (E)-butenedioic acid, denoting its trans isomeric form .Chemical Reactions Analysis

This compound is involved in various chemical reactions. It is an intermediate in the citric acid cycle used by cells to produce energy in the form of adenosine triphosphate (ATP) from food . It is formed by the oxidation of succinate by the enzyme succinate dehydrogenase . Fumarate is then converted by the enzyme fumarase to malate .Physical And Chemical Properties Analysis

This compound is a white solid with a density of 1.635 g/cm3 . It has a melting point of 287 °C and is slightly soluble in water . Its chemical formula is C4H4O4 and it has a molar mass of 116.072 g·mol−1 .Scientific Research Applications

1. Treatment for Multiple Sclerosis

- Fumaramic acid esters (FAEs) are licensed for psoriasis treatment and have shown immunomodulatory effects. In multiple sclerosis, a fumaric acid ester, BG-12, demonstrated a reduction in gadolinium-enhancing lesions, indicating its potential for treating relapsing-remitting multiple sclerosis (Moharregh-Khiabani et al., 2009).

2. Biomedical Applications

- This compound has potential applications in treating a range of human diseases. It shows effectiveness in reducing inflammatory cardiac conditions and as a neuroprotectant against HIV-associated neurocognitive disorders. Additionally, it has shown inhibitory effects on carcinogenesis and is used in tissue engineering and drug delivery (Das et al., 2016).

3. Photoisomerization in Biomedical Applications

- Under UV illumination, this compound derivatives can convert into maleamic acid derivatives, exhibiting pH-responsive degradability. This property is useful in developing smart materials for biomedical applications (Choi et al., 2014).

4. Sustainable Biosynthesis

- Fumaric acid, a key component in various industries, has been biosynthetically produced in yeast (S. cerevisiae) by introducing specific genes. This method offers a sustainable and ecologically-friendly approach to fumarate biosynthesis (Xu et al., 2012).

5. Epigenetic Modifier in Cancer

- Fumaric acid can act as an epigenetic modifier, eliciting an epithelial-to-mesenchymal transition in cells. This property is significant in understanding the aggressive features of certain tumors (Sciacovelli et al., 2016).

6. Fumarate in Biofuel Production

- Genetic modifications in various microorganisms have been explored to enhance fumarate production. These advancements are vital for the efficient production of biofuels and other industrially useful chemicals (Chen et al., 2019).

7. Antimicrobial Activity

- Fumarate exhibits antimicrobial activity, particularly against Listeria monocytogenes, under acidic conditions. Its unique action makes it a promising candidate for decontamination and biofilm removal in food safety applications (Barnes & Karatzas, 2020).

Mechanism of Action

Target of Action

Fumaramic acid primarily targets enzymes involved in the tricarboxylic acid cycle, such as malate dehydrogenase and fumarate reductase . These enzymes play crucial roles in cellular metabolism, facilitating the conversion of nutrients into energy .

Mode of Action

This compound interacts with its targets by binding to the active sites of these enzymes, potentially altering their function . The exact nature of these interactions and the resulting changes in enzyme activity are still under investigation.

Biochemical Pathways

This compound is involved in the tricarboxylic acid cycle, a crucial metabolic pathway that provides energy for cellular processes . It is converted to malate by the enzyme fumarate hydratase, an important step in this cycle . Disruptions in this pathway due to alterations in this compound levels could have significant downstream effects on cellular metabolism.

Pharmacokinetics

It is known that dimethyl fumarate, a derivative of this compound, is rapidly metabolized into monomethyl fumarate in vivo

Result of Action

The molecular and cellular effects of this compound’s action are diverse and depend on the specific context. For example, in the context of oxidative stress and inflammation, this compound has been shown to have potent antioxidant and anti-inflammatory effects, potentially protecting cells from damage .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of heavy metals such as cadmium can modulate the immune/inflammatory response of this compound, potentially enhancing its protective effects . Additionally, the production of this compound can be influenced by factors such as light intensity and plant age .

Safety and Hazards

Future Directions

The rising prices of petroleum-based chemicals and the growing apprehension about food safety have reignited interest in the fermentation process to produce fumaric acid . The current tendency is towards implementing “green production” and environmentally friendly technologies like biotechnological production of fumaric acid using low-cost raw materials . The employment of biodegradable wastes as substrates for the microorganisms involved in fumaric acid synthesis has opened an economic and green route for production of the latter on a commercial scale .

properties

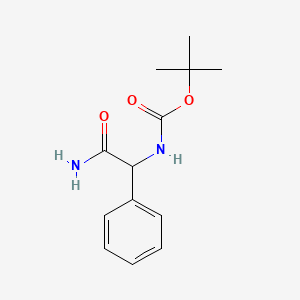

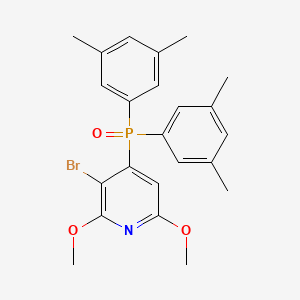

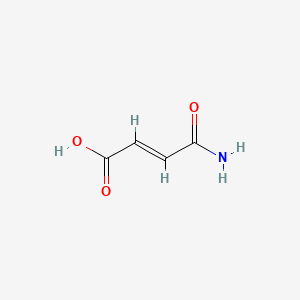

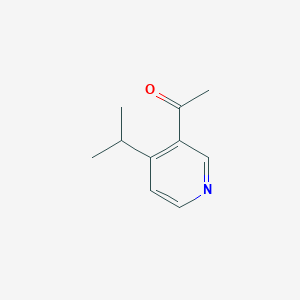

IUPAC Name |

(E)-4-amino-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c5-3(6)1-2-4(7)8/h1-2H,(H2,5,6)(H,7,8)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQQTNAZHBEJLS-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C(=O)O)\C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2987-87-3, 557-24-4 | |

| Record name | Fumaramic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126766 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Maleamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-carbamoylprop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is interesting about the structure of fumaramic acid and how does it relate to its reactivity?

A1: this compound features a trans double bond, allowing for isomerization to its cis isomer, maleamic acid, upon UV illumination [, ]. This photoisomerization is key to unlocking pH-responsive degradability, making it particularly interesting for applications like controlled drug delivery [].

Q2: Can you elaborate on the pH-responsive degradability of this compound derivatives?

A2: While this compound derivatives themselves are not inherently pH-sensitive, their cis isomers (maleamic acid derivatives) exhibit degradability in acidic environments [, , ]. This characteristic is only unlocked after the this compound derivative undergoes UV-induced isomerization to the maleamic acid form.

Q3: How can the rate of photoisomerization and degradation of this compound derivatives be controlled?

A3: The rate of the combined photoisomerization-degradation process can be finely tuned by modifying the substituents attached to the double bond of the this compound derivative []. This control over degradation kinetics is crucial for tailoring the material for specific applications.

Q4: Are there any specific applications where this photoisomerization-induced degradation is particularly useful?

A4: This unique property holds significant potential for creating "smart materials" for biomedical applications []. For example, it could be employed in drug delivery systems that release therapeutic agents only upon exposure to both UV light and a specific pH environment, potentially at a target site within the body.

Q5: Beyond its photoisomerization, what other notable chemical reactions does this compound undergo?

A5: this compound can be synthesized from asparagine in a phosphate buffer solution []. Additionally, its ester derivatives can undergo intramolecular [2 + 2] photocycloaddition reactions, leading to the formation of 2-(2,3-dicarboxycyclobutyl)glycines, compounds with potential biological activity [, ].

Q6: Has the crystal structure of this compound been determined, and if so, what insights does it provide?

A6: Yes, the crystal structure of this compound has been thoroughly studied []. It reveals that the molecule adopts a syn-planar conformation around both the C:C·C(NH2):O and C:C·C(OH):O groups. This is in contrast to the antiplanar conformation observed in both the α- and β-forms of fumaric acid, highlighting a key structural difference. The crystal packing is stabilized by a two-dimensional hydrogen-bond network, further contributing to its solid-state properties.

Q7: What is the role of computational chemistry in understanding this compound and its derivatives?

A7: While the provided abstracts do not specifically mention computational studies, these techniques are generally invaluable in this field. Computational chemistry could be used to model the photoisomerization process, predict the effects of different substituents on degradation rates, and even screen for potential binding partners or applications of this compound derivatives.

Q8: Has this compound been explored as a building block for larger molecular structures?

A8: Yes, one study describes the reaction of this compound (alongside its isomer, maleamic acid) with cellulose []. This reaction primarily yields cellulose half-acid esters, with crosslinked cellulose as a minor product. This modification of cellulose with this compound derivatives could lead to materials with altered properties, potentially useful in various applications.

Q9: Has a new antibiotic been derived from this compound?

A9: Yes, a new antibiotic called fumaramidmycin has been isolated from Streptomyces kurssanovii NR-7GG1 []. This compound is essentially N-(phenylacetyl) fumaramide and can be synthesized efficiently starting from this compound. The key step in this synthesis involves the formation of an N-acylated imino ether followed by mild acid hydrolysis. This discovery highlights the potential of this compound as a starting material for developing new bioactive compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide](/img/structure/B3425603.png)